Caloxin 2A1

Description

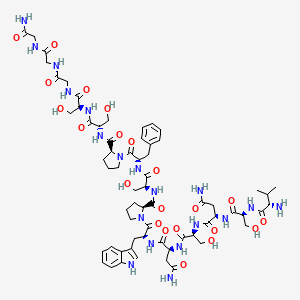

Structure

2D Structure

Properties

Molecular Formula |

C64H91N19O22 |

|---|---|

Molecular Weight |

1478.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide |

InChI |

InChI=1S/C64H91N19O22/c1-31(2)52(68)62(103)81-44(30-88)57(98)74-37(21-48(66)90)55(96)78-41(27-85)56(97)73-36(20-47(65)89)54(95)76-39(19-33-22-69-35-13-7-6-12-34(33)35)64(105)83-17-9-15-46(83)61(102)79-42(28-86)58(99)75-38(18-32-10-4-3-5-11-32)63(104)82-16-8-14-45(82)60(101)80-43(29-87)59(100)77-40(26-84)53(94)72-25-51(93)71-24-50(92)70-23-49(67)91/h3-7,10-13,22,31,36-46,52,69,84-88H,8-9,14-21,23-30,68H2,1-2H3,(H2,65,89)(H2,66,90)(H2,67,91)(H,70,92)(H,71,93)(H,72,94)(H,73,97)(H,74,98)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,79,102)(H,80,101)(H,81,103)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,52-/m0/s1 |

InChI Key |

NSWNAJQPRVUESD-DGNUHFIKSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Caloxin 2A1

This guide provides an in-depth overview of the molecular mechanism of Caloxin 2A1, a peptide inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA). It is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound is a selective, extracellularly acting inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA), a crucial enzyme responsible for maintaining low intracellular calcium concentrations by actively pumping Ca2+ out of the cell.[1][2][3][4][5] The inhibitory action of this compound is characterized by its specific binding to an external part of the pump, leading to a non-competitive inhibition of its activity.

Target and Binding Site: The primary molecular target of this compound is the PMCA.[1][2][3][4][5] Specifically, it binds to the second extracellular domain of the PMCA pump.[1][2][4] This extracellular binding site is a key feature of this compound, allowing it to act on the pump from the outside of the cell.

Inhibitory Mechanism: The binding of this compound to the extracellular domain of the PMCA induces a conformational change that inhibits the pump's catalytic cycle. The inhibition is non-competitive with respect to the intracellular substrates, calcium (Ca2+) and adenosine triphosphate (ATP), as well as the intracellular activator, calmodulin.[1][6][7][8] This is a direct consequence of this compound's extracellular binding site, which is spatially distinct from the intracellular binding sites for Ca2+, ATP, and calmodulin.[1]

A critical step in the PMCA's pumping cycle is the formation of a phosphorylated intermediate. This compound has been shown to inhibit the Ca2+-dependent formation of the 140 kDa acylphosphate intermediate from 32P-gamma-ATP.[1][2][4] However, it does not block the formation of this intermediate from the reverse reaction using 32P-orthophosphate.[1] This indicates that this compound likely interferes with the conformational changes necessary for the forward progression of the reaction cycle.[1]

Specificity: this compound exhibits a high degree of specificity for the PMCA. It does not significantly inhibit other ion-pumping ATPases, such as the basal Mg2+-ATPase or the Na+-K+-ATPase, nor the sarcoplasmic reticulum Ca2+-Mg2+-ATPase.[2][4][5]

Quantitative Data

The inhibitory potency of this compound on PMCA activity has been quantified in various studies.

| Parameter | Value | Cell/System | Reference |

| IC50 | 0.4 ± 0.1 mmol/L | Human erythrocyte ghosts | [6] |

| Ki | 529 µmol/L | Not specified | [9] |

| Concentration for Non-Competitive Inhibition Studies | 1.8 mmol/L | Human erythrocyte ghosts | [6][7][8] |

| Concentration in Radiosensitivity Study | 0.5 mmol/L | Human soft tissue sarcoma cells | [10] |

Signaling Pathway and Physiological Consequences

By inhibiting the PMCA, this compound effectively reduces the cell's ability to extrude Ca2+. This leads to an elevation of intracellular Ca2+ levels, which can modulate various downstream signaling pathways and physiological processes.

Observed Physiological Effects:

-

Vascular Endothelium: Inhibition of the PMCA in vascular endothelial cells by this compound leads to an endothelium-dependent relaxation, a process that is reversible by N(G)-nitro-L-arginine methyl ester (L-NAME), suggesting the involvement of nitric oxide synthase.[2][4]

-

Neuronal Cells: In cultured mouse cerebellar granule cells, this compound blocks intracellular acidification associated with Ca2+ removal by the PMCA, supporting the hypothesis of Ca2+/H+ exchange by the pump.[6] It also inhibits extracellular alkaline shifts observed during synchronous activation of hippocampal CA1 neurons.[6]

-

Calcium Oscillations: this compound has been shown to eliminate Ca2+ oscillations in HEK293 cells expressing the extracellular Ca2+ sensing receptor, highlighting the role of PMCA in modulating these signaling events.[6]

-

Cancer Cell Radiosensitivity: In human soft tissue sarcoma cell lines, treatment with this compound significantly reduced their clonogenic survival after radiotherapy, indicating that inhibition of calcium transport can enhance the radiosensitivity of these cancer cells.[10]

-

Apoptosis: this compound has been observed to increase apoptosis in airway smooth muscle cells.[5]

Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of key experiments.

1. Identification of this compound via Phage Display:

This compound was originally identified by screening a random peptide phage display library.

-

Protocol: A synthetic peptide corresponding to the second extracellular domain of the PMCA isoform 1b (residues 401-413) was immobilized.[2][4] A phage display library expressing random 12-amino acid peptides was then incubated with the immobilized target.[6] After washing away non-bound phages, the specifically bound phages were eluted, amplified, and subjected to further rounds of selection to enrich for high-affinity binders. Finally, individual phage clones were sequenced to identify the peptide sequence of this compound.[6]

2. Measurement of PMCA ATPase Activity:

The inhibitory effect of this compound on the PMCA's enzymatic activity is a cornerstone of its characterization.

-

Protocol: Leaky ghosts of human erythrocytes are a common model system for these assays.[1][2][3][4][5] The Ca2+-Mg2+-ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP in the presence and absence of Ca2+. The PMCA activity is the Ca2+-dependent portion of the total ATPase activity. To determine the effect of this compound, the assay is performed with varying concentrations of the peptide. For non-competitive inhibition studies, the concentrations of Ca2+, ATP, and calmodulin are varied while keeping the this compound concentration constant.[1][6]

3. Acylphosphate Intermediate Formation Assay:

This assay investigates the effect of this compound on a specific step in the PMCA reaction cycle.

-

Protocol:

-

Forward Reaction: Leaky erythrocyte ghosts are incubated with 32P-gamma-ATP in the presence of Ca2+ and in the presence or absence of this compound. The reaction is stopped by acid quenching, and the proteins are separated by SDS-PAGE. The 140 kDa band corresponding to the phosphorylated PMCA intermediate is visualized by autoradiography and quantified.[1]

-

Reverse Reaction: The formation of the acylphosphate intermediate from 32P-orthophosphate is measured in a similar manner, but in the absence of ATP and the presence of a Ca2+ gradient.[1]

-

4. Cellular Calcium Imaging:

To assess the impact of this compound on intracellular calcium dynamics, live-cell imaging with fluorescent Ca2+ indicators is employed.

-

Protocol: Cells (e.g., HEK293, neurons) are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 or Fluo-4.[6] A baseline fluorescence is recorded, and then the cells are stimulated to induce Ca2+ signals (e.g., Ca2+ oscillations). This compound is then added to the extracellular medium, and the changes in intracellular Ca2+ concentration are monitored over time by measuring the fluorescence intensity.[6]

This comprehensive guide integrates the current understanding of this compound's mechanism of action, providing a foundation for further research and development in areas where modulation of PMCA activity is of therapeutic interest.

References

- 1. Mechanism of action of the novel plasma membrane Ca(2+)-pump inhibitor caloxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. This compound - 1 mg [anaspec.com]

- 4. Caloxin: a novel plasma membrane Ca2+ pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Caloxins: a novel class of selective plasma membrane Ca2+ pump inhibitors obtained using biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cancer-research-network.com [cancer-research-network.com]

Caloxin 2A1: A Technical Guide to a Novel PMCA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caloxin 2A1 is a pioneering peptide-based inhibitor of the Plasma Membrane Ca²⁺-ATPase (PMCA), a critical regulator of intracellular calcium homeostasis. This document provides an in-depth technical overview of this compound, including its mechanism of action, inhibitory kinetics, and effects on cellular signaling pathways. Detailed experimental protocols for key assays and structured data tables are presented to facilitate its application in research and drug development.

Introduction

The Plasma Membrane Ca²⁺-ATPase (PMCA) is a vital P-type ATPase responsible for the high-affinity expulsion of Ca²⁺ from the cytoplasm, playing a crucial role in maintaining low intracellular calcium concentrations and shaping Ca²⁺ signaling events.[1] Dysregulation of PMCA activity is implicated in various pathological conditions, making it an attractive target for therapeutic intervention. This compound, a synthetic peptide, has emerged as a specific, extracellularly acting inhibitor of PMCA, offering a valuable tool to dissect the physiological roles of this ion pump.[2][3]

Mechanism of Action

This compound functions as an allosteric inhibitor of PMCA.[1] It binds to a site on the enzyme distinct from the active site, inducing a conformational change that impedes the pump's catalytic cycle.[1] Kinetic studies have demonstrated that this compound exhibits a non-competitive inhibition pattern with respect to Ca²⁺, ATP, and calmodulin, indicating that its binding does not interfere with the binding of these essential ligands.[1][4]

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified in various studies. The following tables summarize the key quantitative data regarding its activity.

| Inhibitor | Target | Parameter | Value | Reference |

| This compound | PMCA (general) | Kᵢ | 529 µM | [2] |

| This compound | PMCA (in human erythrocyte ghosts) | IC₅₀ | 0.4 ± 0.1 mM | [1][5] |

Comparative Inhibitory Data of Other Caloxins Against PMCA Isoforms:

| Inhibitor | PMCA1 Kᵢ (µM) | PMCA2 Kᵢ (µM) | PMCA3 Kᵢ (µM) | PMCA4 Kᵢ (µM) | Reference |

| Caloxin 1b1 | 105 ± 11 | 167 ± 67 | 274 ± 40 | 46 ± 5 | [1][5][6] |

Experimental Protocols

PMCA Ca²⁺-Mg²⁺-ATPase Activity Assay (Colorimetric)

This assay quantifies PMCA activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

Purified PMCA or membrane preparations (e.g., erythrocyte ghosts)

-

Assay Buffer: 50 mM HEPES-KOH (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1 mM NaN₃

-

CaCl₂ solution (to achieve desired free Ca²⁺ concentrations)

-

Calmodulin (100 nM)

-

ATP solution (5 mM)

-

This compound (or other inhibitors) at various concentrations

-

Malachite Green Reagent

-

Phosphate Standard solution

Procedure:

-

Prepare reaction mixtures in microplate wells containing Assay Buffer, CaCl₂ (to achieve desired free [Ca²⁺]), and calmodulin.

-

Add this compound or other inhibitors to the respective wells and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding ATP to a final concentration of 3 mM.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the Malachite Green Reagent.

-

Measure the absorbance at 620-650 nm after color development.

-

Generate a standard curve using the Phosphate Standard to determine the amount of Pi released.

-

Calculate the specific activity of PMCA (nmol Pi/mg protein/min) and determine the inhibitory effect of this compound.

Acylphosphate Formation Assay

This assay measures the formation of the phosphorylated intermediate of the PMCA catalytic cycle using [γ-³²P]ATP.

Materials:

-

Purified PMCA or membrane preparations

-

Assay Buffer: 40 mM MOPS-Tris (pH 7.0), 100 mM KCl, 3 mM MgCl₂

-

EGTA (1 mM) or CaCl₂ (to achieve desired free Ca²⁺ concentrations)

-

This compound

-

[γ-³²P]ATP

-

Acidic Stop Solution (e.g., 10% trichloroacetic acid with 1 mM phosphoric acid)

-

SDS-PAGE reagents

Procedure:

-

Pre-incubate the PMCA preparation in Assay Buffer with either EGTA (for basal activity) or a specific concentration of CaCl₂ in the presence or absence of this compound for 10 minutes on ice.

-

Initiate the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubate for a short period (e.g., 10-30 seconds) on ice.

-

Quench the reaction by adding the ice-cold Acidic Stop Solution.

-

Centrifuge to pellet the protein and wash the pellet to remove unincorporated [γ-³²P]ATP.

-

Solubilize the protein pellet in SDS-PAGE sample buffer.

-

Separate the proteins by acidic SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled acylphosphate band.

-

Quantify the band intensity to determine the level of acylphosphate formation.

Signaling Pathways and Experimental Workflows

This compound Inhibition of PMCA and Downstream Signaling

This compound-mediated inhibition of PMCA leads to an elevation of intracellular Ca²⁺, which can modulate various downstream signaling pathways. One notable effect is the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO) and subsequent vasodilation.[1][3][5]

Caption: this compound signaling pathway.

Experimental Workflow for Characterizing this compound

The characterization of this compound as a PMCA inhibitor typically follows a multi-step workflow, from initial screening to detailed kinetic and cellular analysis.

Caption: Workflow for this compound characterization.

Conclusion

This compound represents a significant advancement in the study of PMCA physiology and its role in cellular signaling. As a specific, allosteric, and non-competitive inhibitor, it provides a powerful tool for researchers to investigate the intricate mechanisms of calcium homeostasis. The detailed protocols and data presented in this guide are intended to support the scientific community in leveraging this compound for future discoveries in both basic research and drug development.

References

- 1. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caloxins: a novel class of selective plasma membrane Ca2+ pump inhibitors obtained using biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caloxin: a novel plasma membrane Ca2+ pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. wjgnet.com [wjgnet.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Caloxin 2A1: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caloxin 2A1 is a novel, synthetic peptide inhibitor that demonstrates high specificity and selectivity for the Plasma Membrane Ca2+-ATPase (PMCA), a crucial enzyme in maintaining cellular calcium homeostasis. This document provides a comprehensive overview of this compound's target interaction, its selectivity profile, and the experimental methodologies used to characterize its activity. The information presented herein is intended to serve as a technical guide for researchers and professionals in the fields of cell biology, pharmacology, and drug development.

Core Target and Mechanism of Action

This compound's primary molecular target is the Plasma Membrane Ca2+-ATPase (PMCA) , also known as the plasma membrane Ca2+ pump.[1][2][3][4] PMCA is a vital transport protein found in the plasma membrane of all eukaryotic cells, responsible for actively extruding Ca2+ from the cytoplasm to the extracellular space, thereby maintaining low intracellular Ca2+ concentrations.

This compound is an extracellularly acting inhibitor, a key feature that distinguishes it from many other ATPase inhibitors.[2][4] It specifically binds to the second extracellular domain of the PMCA, corresponding to residues 401-413 of isoform 1b.[2][4]

The mechanism of inhibition is non-competitive with respect to the intracellular substrates Ca2+ and ATP, as well as the activator calmodulin.[1][5] This is consistent with its extracellular binding site, distant from the intracellular catalytic and regulatory domains. Evidence suggests that this compound inhibits the conformational changes of the pump that are necessary for its catalytic cycle.[1] A key step in the PMCA cycle is the formation of a 140-kDa acid-stable acylphosphate intermediate from ATP, a process that is inhibited by this compound.[1][2][4]

Signaling Pathway Inhibition

By inhibiting PMCA, this compound effectively blocks a primary route of Ca2+ efflux from the cell. This leads to an elevation of the intracellular Ca2+ concentration ([Ca2+]i). This targeted disruption of Ca2+ homeostasis can trigger various downstream cellular signaling events. For instance, in vascular endothelial cells, the rise in [Ca2+]i can lead to an endothelium-dependent relaxation of blood vessels.[2][4][5] Furthermore, altered Ca2+ signaling due to PMCA inhibition has been linked to the induction of apoptosis in specific cell types, such as airway smooth muscle cells.[5]

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data on Target Interaction

The inhibitory potency of this compound on PMCA has been quantified in studies using human erythrocyte ghosts, a well-established model for studying PMCA activity.

| Parameter | Value | Target | Experimental System | Reference |

| IC50 | 0.4 ± 0.1 mmol/L | PMCA Ca2+-Mg2+-ATPase Activity | Human Erythrocyte Ghosts | [5] |

| Ki | 529 µmol/L | PMCA | Not Specified | [6] |

| Inhibition Type | Non-competitive | PMCA | Human Erythrocyte Ghosts | [1][5] |

Target Selectivity Profile

A critical aspect of any inhibitor is its selectivity for the intended target over other related proteins. This compound has demonstrated a high degree of selectivity for PMCA.

| Off-Target | Effect | Experimental System | Reference |

| Basal Mg2+-ATPase | No effect | Human Erythrocyte Ghosts | [2] |

| Na+-K+-ATPase | No effect | Human Erythrocyte Ghosts | [2] |

| SERCA (Sarcoplasmic Reticulum Ca2+-Mg2+-ATPase) | No effect | Skeletal Muscle Sarcoplasmic Reticulum | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Preparation of Human Erythrocyte Leaky Ghosts

This protocol is foundational for the subsequent ATPase activity assays.

-

Blood Collection: Obtain fresh human blood in heparinized tubes.

-

Washing: Centrifuge the blood at 1,000 x g for 10 minutes at 4°C. Aspirate the plasma and buffy coat. Wash the red blood cells three times with a solution of 130 mM KCl and 20 mM Tris-HCl, pH 7.4.

-

Lysis: Resuspend the packed red blood cells in 40 volumes of ice-cold 20 mM Tris-HCl, pH 7.4, to induce hypotonic lysis.

-

Membrane Collection: Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet the erythrocyte membranes (ghosts).

-

Washing the Ghosts: Wash the ghosts multiple times with the lysis buffer until the supernatant is clear and colorless.

-

Resuspension: Resuspend the final pellet of "leaky" ghosts in a suitable buffer for storage or immediate use in ATPase assays.

PMCA Ca2+-Mg2+-ATPase Activity Assay

This assay quantifies the specific Ca2+-dependent ATPase activity of PMCA.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

130 mM KCl

-

20 mM Tris-HCl, pH 7.4

-

3 mM MgCl2

-

1 mM ouabain (to inhibit any residual Na+-K+-ATPase)

-

0.5 mM EGTA

-

Varying concentrations of CaCl2 to achieve the desired free Ca2+ concentration.

-

This compound at the desired concentrations (or vehicle control).

-

-

Pre-incubation: Add erythrocyte ghost suspension (approximately 50 µg of protein) to the reaction mixture and pre-incubate for 10 minutes at 37°C.

-

Initiation of Reaction: Start the reaction by adding ATP to a final concentration of 3 mM.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Termination of Reaction: Stop the reaction by adding an acidic solution, such as trichloroacetic acid.

-

Phosphate Determination: Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the Fiske-Subbarow method.

-

Calculation of Activity: The Ca2+-Mg2+-ATPase activity is calculated as the difference between the Pi released in the presence and absence of Ca2+.

Selectivity Assays (Na+-K+-ATPase and Basal Mg2+-ATPase)

To confirm the selectivity of this compound, its effect on other ATPases is measured.

-

Na+-K+-ATPase Activity: The assay is performed as described for PMCA, but the reaction mixture contains Na+ and K+ (e.g., 100 mM NaCl, 20 mM KCl) and is devoid of Ca2+. The Na+-K+-ATPase activity is determined as the ouabain-sensitive fraction of the total ATPase activity.

-

Basal Mg2+-ATPase Activity: This is measured in a reaction mixture similar to the PMCA assay but in the absence of both Ca2+ and ouabain.

Figure 2: General experimental workflow for ATPase activity assays.

Conclusion

This compound is a well-characterized and highly selective peptide inhibitor of the Plasma Membrane Ca2+-ATPase. Its extracellular mode of action and non-competitive inhibition mechanism make it a valuable tool for studying the physiological roles of PMCA in various cellular contexts. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to utilize this compound in their investigations into Ca2+ signaling and homeostasis.

References

- 1. Mechanism of action of the novel plasma membrane Ca(2+)-pump inhibitor caloxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caloxin: a novel plasma membrane Ca2+ pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wjgnet.com [wjgnet.com]

- 5. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caloxins: a novel class of selective plasma membrane Ca2+ pump inhibitors obtained using biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

Caloxin 2A1: A Comprehensive Technical Guide to its Effects on Intracellular Calcium Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caloxin 2A1 is a novel peptide inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA), a crucial enzyme responsible for maintaining low intracellular calcium concentrations by actively extruding Ca2+ from the cytoplasm. By targeting the extracellular domain of PMCA, this compound offers a specific tool to investigate the physiological roles of this pump and the downstream consequences of elevated intracellular calcium. This technical guide provides an in-depth overview of the effects of this compound on intracellular calcium levels, its mechanism of action, detailed experimental protocols, and the key signaling pathways it modulates.

Data Presentation: Quantitative Effects of this compound

The inhibitory potency of this compound on PMCA activity has been quantified in various studies. The following table summarizes the key quantitative data regarding the effects of this compound.

| Parameter | Value | Cell Type/System | Reference |

| IC50 | 0.4 ± 0.1 mmol/L | Human Erythrocyte Ghosts | [1] |

| Ki | 529 µM | Not specified | [2] |

| Concentration for Non-Competitive Inhibition Studies | 1.8 mmol/L | Human Erythrocyte Ghosts | [3][4] |

| Concentration Used in Cell Viability Studies | 0.5 mmol/L | HT1080 and SW872 human soft-tissue sarcoma cell lines | [5] |

Mechanism of Action

This compound is a peptide that binds to the second extracellular domain of the PMCA pump.[6] This binding allosterically inhibits the enzyme's activity, preventing the conformational changes necessary for Ca2+ transport out of the cell.[7] Importantly, the inhibition by this compound is non-competitive with respect to the intracellular substrates Ca2+, ATP, and the activator calmodulin.[7] This extracellular mechanism of action makes this compound a specific and valuable tool for studying PMCA function without directly interfering with intracellular processes. The inhibition of PMCA leads to a gradual increase in the cytosolic calcium concentration, which in turn triggers various downstream signaling events.

Experimental Protocols

Measurement of Intracellular Calcium Concentration Using Fura-2 AM

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound treatment using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells of interest cultured on coverslips or in a 96-well plate

-

This compound stock solution

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (optional, to prevent dye leakage)

-

Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Preparation: Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate and grow to the desired confluency.

-

Fura-2 AM Loading Solution Preparation:

-

Prepare a stock solution of Fura-2 AM in cell-culture grade DMSO.

-

For loading, dilute the Fura-2 AM stock solution in HBSS to a final concentration of 1-5 µM.

-

Add Pluronic F-127 (0.02-0.05%) to the loading solution to aid in dye solubilization.

-

If using, add probenecid to the loading solution to a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined empirically for each cell type.

-

-

Washing:

-

After loading, wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Incubate the cells in HBSS for a further 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Measurement of Intracellular Calcium:

-

Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.

-

Acquire baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.

-

Add this compound at the desired concentration to the cells.

-

Continuously record the fluorescence ratio (F340/F380) over time to monitor the change in intracellular calcium concentration.

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Calibration of the signal can be performed using ionophores like ionomycin in the presence of known high and low calcium concentrations.

PMCA Activity Assay

This protocol outlines a method to determine the inhibitory effect of this compound on the ATPase activity of PMCA.

Materials:

-

Isolated cell membranes or purified PMCA

-

This compound

-

Assay buffer (containing buffer salts, pH 7.4)

-

ATP

-

CaCl2

-

EGTA

-

Calmodulin

-

Malachite green reagent or other phosphate detection system

Procedure:

-

Preparation of Reaction Mixture:

-

Prepare a reaction mixture containing the assay buffer, a defined concentration of CaCl2 (to achieve a specific free Ca2+ concentration), and calmodulin.

-

-

Pre-incubation with Inhibitor:

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate with the membrane preparation or purified PMCA for a defined period.

-

-

Initiation of Reaction:

-

Initiate the ATPase reaction by adding a known concentration of ATP.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction remains in the linear range.

-

-

Termination of Reaction and Phosphate Detection:

-

Stop the reaction by adding a stop solution, typically an acidic solution.

-

Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.

-

-

Data Analysis:

-

The PMCA-specific activity is calculated as the difference between the total ATPase activity (in the presence of Ca2+ and calmodulin) and the basal Mg2+-ATPase activity (in the presence of EGTA to chelate Ca2+).

-

Plot the percentage of PMCA inhibition against the concentration of this compound to determine the IC50 value.

-

Signaling Pathways and Visualizations

This compound Mechanism of Action

The following diagram illustrates the direct inhibitory effect of this compound on the Plasma Membrane Ca2+-ATPase (PMCA), leading to an increase in intracellular calcium levels.

Caption: this compound inhibits PMCA-mediated Ca2+ extrusion.

Experimental Workflow for Measuring Intracellular Calcium

This diagram outlines the key steps involved in a typical experiment to measure the effect of this compound on intracellular calcium using Fura-2 AM.

Caption: Workflow for intracellular calcium measurement.

This compound-Induced Endothelial Nitric Oxide Synthase (eNOS) Activation

In endothelial cells, the this compound-induced rise in intracellular calcium can lead to the activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO), a key signaling molecule in vasodilation.[1][6]

Caption: this compound-induced eNOS activation pathway.

This compound-Induced Apoptosis via CaMKII Pathway

Sustained elevation of intracellular calcium, as induced by this compound, can trigger apoptotic pathways.[8][9] One key mediator in this process is the Calcium/calmodulin-dependent protein kinase II (CaMKII).

Caption: this compound-induced CaMKII-mediated apoptosis.

Conclusion

This compound serves as a potent and specific inhibitor of the plasma membrane Ca2+-ATPase, making it an invaluable tool for researchers in various fields. Its ability to elevate intracellular calcium levels in a controlled manner allows for the detailed investigation of calcium-dependent signaling pathways, including those involved in vasodilation and apoptosis. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for designing and interpreting experiments aimed at elucidating the multifaceted roles of intracellular calcium in cellular physiology and pathophysiology. As research into the therapeutic potential of modulating PMCA activity continues, a thorough understanding of the effects of inhibitors like this compound will be paramount.

References

- 1. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caloxins: a novel class of selective plasma membrane Ca2+ pump inhibitors obtained using biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Caloxin: a novel plasma membrane Ca2+ pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of the novel plasma membrane Ca(2+)-pump inhibitor caloxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plasma membrane Ca2+-ATPase regulates Ca2+ signaling and the proliferation of airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

Investigating the Function of the Plasma Membrane Ca2+-ATPase (PMCA) using Caloxin 2A1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Caloxin 2A1, a specific peptide inhibitor, to investigate the function of the Plasma Membrane Ca2+-ATPase (PMCA). PMCA is a crucial enzyme responsible for maintaining low intracellular calcium concentrations by actively extruding Ca2+ from the cell.[1][2] Understanding its function is vital for research in various fields, including cardiovascular diseases, neurological disorders, and cancer.[2] this compound serves as a valuable tool for elucidating the physiological and pathological roles of PMCA.

Introduction to PMCA and this compound

The Plasma Membrane Ca2+-ATPase (PMCA) is a high-affinity calcium pump that plays a key role in intracellular calcium homeostasis.[2][3] It is a member of the P-type ATPase family and utilizes the energy from ATP hydrolysis to transport Ca2+ against its electrochemical gradient. Four main isoforms of PMCA (PMCA1-4) are known, with their expression varying across different tissues and cell types.[3][4]

This compound is a novel and specific peptide inhibitor of PMCA.[1][5] It acts as an extracellular, allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site and inhibits its function in a non-competitive manner with respect to Ca2+, ATP, and calmodulin.[4][6] A key advantage of this compound is its specificity for PMCA over other ATPases, such as the Na+/K+-ATPase and the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[1][5] This specificity makes it an excellent tool for dissecting the specific contributions of PMCA to cellular calcium signaling and other physiological processes.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound and other related caloxins on PMCA activity has been quantified in various studies. This data is crucial for designing experiments and interpreting results.

| Inhibitor | Target | Method | Key Parameter | Value | Reference |

| This compound | PMCA (general) | Ca2+-Mg2+-ATPase activity in human erythrocyte ghosts | IC50 | 0.4 ± 0.1 mmol/L | [4] |

| This compound | PMCA (general) | Ca2+-Mg2+-ATPase activity in human erythrocyte ghosts | Ki | 529 µmol/L | [2] |

| Caloxin 1b1 | PMCA4 | Ca2+-Mg2+-ATPase activity in leaky erythrocyte ghosts | Ki | 46 ± 5 µmol/L | [4] |

| Caloxin 1b1 | PMCA1 | Ca2+-Mg2+-ATPase activity | Ki | 105 ± 11 µmol/L | [4] |

| Caloxin 1b1 | PMCA2 | Ca2+-Mg2+-ATPase activity | Ki | 167 ± 67 µmol/L | [4] |

| Caloxin 1b1 | PMCA3 | Ca2+-Mg2+-ATPase activity | Ki | 274 ± 40 µmol/L | [4] |

| Caloxin 1c2 | PMCA4 | Ca2+-Mg2+-ATPase activity | Ki | 2.3 µM | [2] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate PMCA function.

PMCA Ca2+-Mg2+-ATPase Activity Assay in Human Erythrocyte Ghosts

This assay directly measures the enzymatic activity of PMCA by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. Human erythrocyte ghosts are a convenient source of PMCA, as they lack other interfering ATPases.

3.1.1. Preparation of Human Erythrocyte Ghosts

-

Blood Collection: Obtain fresh human blood collected in a heparinized tube.

-

Erythrocyte Isolation: Centrifuge the blood at 1,500 x g for 10 minutes at 4°C. Aspirate and discard the plasma and buffy coat.

-

Washing: Wash the erythrocyte pellet three times with 10 volumes of ice-cold 1X Phosphate Buffered Saline (PBS). Centrifuge at 1,500 x g for 10 minutes at 4°C after each wash.

-

Hemolysis: Resuspend the washed erythrocyte pellet in 10 volumes of ice-cold hypotonic lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4, 1 mM EDTA). Incubate on ice for 20 minutes with occasional mixing.

-

Ghost Pelleting: Centrifuge the hemolysate at 20,000 x g for 20 minutes at 4°C. The resulting pellet contains the erythrocyte ghosts.

-

Washing the Ghosts: Wash the ghost pellet multiple times with the lysis buffer until the supernatant is clear and free of hemoglobin.

-

Final Resuspension: Resuspend the final ghost pellet in an appropriate buffer for the ATPase assay (e.g., 30 mM MOPS, pH 7.2, 130 mM KCl). Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).

3.1.2. ATPase Activity Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

30 mM MOPS, pH 7.2

-

130 mM KCl

-

3 mM MgCl2

-

0.5 mM EGTA

-

0.5 mM CaCl2 (to achieve a desired free Ca2+ concentration)

-

Erythrocyte ghost preparation (e.g., 0.12 mg/ml protein)

-

-

This compound Incubation: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor. Pre-incubate for 10-15 minutes at 37°C.

-

Initiation of Reaction: Start the reaction by adding ATP to a final concentration of 0.5 mM.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding an acidic reagent, such as trichloroacetic acid (TCA) to a final concentration of 5%.

-

Phosphate Determination (Colorimetric Assay):

-

Centrifuge the terminated reaction mixtures to pellet the protein.

-

Take an aliquot of the supernatant for the determination of inorganic phosphate (Pi) released.

-

Use a colorimetric method, such as the malachite green assay, to quantify the Pi concentration. Prepare a standard curve with known concentrations of phosphate.

-

Read the absorbance at the appropriate wavelength (e.g., 620-660 nm).

-

-

Data Analysis: Calculate the specific activity of the ATPase (e.g., in nmol Pi/mg protein/min). Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

This protocol describes the use of the ratiometric fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium concentration following inhibition of PMCA by this compound.

-

Cell Culture: Plate cells on glass coverslips or in 96-well plates suitable for fluorescence microscopy or plate reader analysis. Allow cells to adhere and grow to the desired confluency.

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution - HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing and De-esterification:

-

Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

-

-

This compound Treatment:

-

Replace the HBSS with a recording buffer containing the desired concentration of this compound. Include a vehicle control.

-

-

Fluorescence Measurement:

-

Place the coverslip or plate in a fluorescence imaging system or a plate reader equipped for ratiometric measurements.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

-

Record the fluorescence ratio (F340/F380) over time to monitor changes in [Ca2+]i. An increase in the ratio indicates an increase in intracellular calcium.

-

-

Data Analysis: The F340/F380 ratio is proportional to the intracellular calcium concentration. Changes in this ratio over time reflect the dynamics of calcium signaling. The effect of this compound on resting [Ca2+]i or on Ca2+ transients induced by agonists can be quantified.

Apoptosis Assay using Annexin V Staining

This assay is used to detect apoptosis (programmed cell death) in cells treated with this compound. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

-

Cell Treatment: Treat cells with the desired concentrations of this compound for a specific duration. Include both negative (untreated) and positive (e.g., treated with a known apoptosis inducer) controls.

-

Cell Harvesting:

-

For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to minimize membrane damage. Collect both adherent and floating cells.

-

For suspension cells, collect them by centrifugation.

-

-

Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300-400 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (a viability dye).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis by Flow Cytometry:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Interpretation of Results:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving PMCA and a general experimental workflow for investigating the effects of this compound.

PMCA-Mediated Regulation of Calcineurin-NFAT Signaling

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. ATPase activity assay [bio-protocol.org]

- 3. mdpi.com [mdpi.com]

- 4. Preparation of uniform haemoglobin free human erythrocyte ghosts in isotonic solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: The Allosteric Binding Site of Caloxin 2A1 on Plasma Membrane Ca2+-ATPase (PMCA)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The Plasma Membrane Ca2+-ATPase (PMCA) is a critical transporter responsible for maintaining low intracellular calcium concentrations, a cornerstone of cellular signaling. The discovery of specific inhibitors is paramount for dissecting its physiological roles and for potential therapeutic development. This document provides a detailed technical overview of Caloxin 2A1, a peptide inhibitor of PMCA. It focuses on the specific binding site, mechanism of inhibition, quantitative interaction data, and the experimental protocols used for its identification and characterization. This compound was the first in a class of extracellularly acting inhibitors, identified through phage display, that targets an allosteric site on the pump, offering a valuable tool for studying PMCA function.

Identification of the this compound Binding Site

This compound was engineered to be a specific, extracellularly acting inhibitor of the Plasma Membrane Ca2+ pump.[1] Its binding site was predetermined by the design of the selection process.

-

Target Domain: this compound was selected for its ability to bind to a synthetic peptide corresponding to the second extracellular domain (exdom 2) of the human PMCA isoform 1b (hPMCA1b).[1][2]

-

Specific Residues: This target sequence comprises amino acid residues 401-413 of hPMCA1b.[1][2]

-

Inhibitor Sequence: The peptide sequence of this compound identified from the screening process is VSNSNWPSFPSS. For experimental use, it was synthesized with a C-terminal Gly-Gly-Gly (GGG) spacer, resulting in the sequence VSNSNWPSFPSSGGG-amide.[3][4]

The binding to this extracellular site allows this compound to inhibit the pump's activity when applied exogenously, without the need for it to cross the plasma membrane.[5]

Mechanism of Action

Experimental evidence demonstrates that this compound functions as an allosteric inhibitor. Its binding to the extracellular domain modulates the enzyme's catalytic activity from a distance. Kinetic studies have shown that the inhibition by this compound is non-competitive with respect to the pump's primary ligands: Ca2+, ATP, and calmodulin.[3][4][6] This indicates that the inhibitor does not bind to the active site or the calmodulin-binding domain but rather induces a conformational change that reduces the enzyme's efficacy. This allosteric inhibition affects a partial reaction of the catalytic cycle, specifically the Ca2+-dependent formation of the 140-kDa acid-stable acylphosphate intermediate.[1][2][7]

Figure 1: Allosteric inhibition of PMCA by this compound.

Quantitative Data on PMCA Inhibition

The inhibitory potency of this compound and related caloxins has been quantified through enzyme kinetic studies. This compound is a selective but relatively low-affinity inhibitor compared to later-generation caloxins.

| Inhibitor | Target PMCA Isoform(s) | Inhibition Constant (Kᵢ) | 50% Inhibitory Concentration (IC₅₀) | Notes |

| This compound | General (tested on erythrocyte PMCA, mainly isoform 4) | 529 µM[8] | 0.4 ± 0.1 mM (400 ± 100 µM)[3][4] | Selective for PMCA over other ATPases like Na+-K+-ATPase and SERCA.[1][7] |

| Caloxin 1b1 | Selective for PMCA4 | 46 ± 5 µM[3] | Not Reported | Exhibits ~10-fold higher affinity for PMCA4 than this compound.[3] |

| Caloxin 1b1 | PMCA1 | 105 ± 11 µM[3] | Not Reported | Lower affinity for other isoforms compared to PMCA4.[3] |

| Caloxin 1b1 | PMCA2 | 167 ± 67 µM[3] | Not Reported | Lower affinity for other isoforms compared to PMCA4.[3] |

| Caloxin 1b1 | PMCA3 | 274 ± 40 µM[3] | Not Reported | Lower affinity for other isoforms compared to PMCA4.[3] |

| Caloxin 1c2 | Highly selective for PMCA4 | 2.3 µM[8] | Not Reported | A high-affinity caloxin developed through modified screening.[8] |

Experimental Protocols

The discovery and characterization of this compound involved a series of key experimental procedures.

This technique was central to identifying a peptide that binds to the target extracellular domain of PMCA.

-

Target Preparation: A synthetic peptide corresponding to the amino acid sequence of the second extracellular domain of PMCA1b was conjugated to a carrier protein (keyhole limpet hemocyanin or ovalbumin).[4]

-

Library Panning: A phage display library expressing 12-amino acid random peptides on the surface of M13 phages was incubated with the immobilized target peptide.[3][4]

-

Washing: Non-binding phages were removed by washing.

-

Elution: Phages that specifically bound to the target were eluted.

-

Amplification and Iteration: The eluted phages were amplified by infecting E. coli. The screening process (panning, washing, elution) was repeated for a total of 8 cycles to enrich for high-affinity binders.[3]

-

Sequencing: After the final round, the DNA from the binding phages was sequenced to identify the consensus peptide sequence: VSNSNWPSFPSS.[3]

References

- 1. Caloxin: a novel plasma membrane Ca2+ pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound - 1 mg [anaspec.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Caloxins: a novel class of selective plasma membrane Ca2+ pump inhibitors obtained using biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Optimal Concentration of Caloxin 2A1 for Inhibiting the Plasma Membrane Ca2+-ATPase (PMCA)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Caloxin 2A1 is a peptide-based inhibitor of the plasma membrane Ca2+-ATPase (PMCA), a crucial enzyme responsible for maintaining low intracellular calcium concentrations by actively extruding Ca2+ from the cell.[1][2] As an allosteric and non-competitive inhibitor, this compound provides a valuable tool for studying the physiological roles of PMCA in various cellular processes and holds potential for therapeutic applications in diseases associated with dysregulated calcium homeostasis.[1][3] These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound for effective PMCA inhibition in research and drug development settings.

Mechanism of Action

This compound functions as an extracellular inhibitor of PMCA.[2][4] Unlike inhibitors that target the intracellular catalytic domains, this compound binds to an extracellular domain of the pump.[1][2] This binding event induces a conformational change in the enzyme, thereby inhibiting its ability to transport Ca2+ across the plasma membrane.[1] This allosteric inhibition is non-competitive with respect to both Ca2+ and ATP.[1][3] The inhibition of PMCA by this compound leads to an elevation of intracellular calcium levels, which can subsequently modulate a variety of downstream signaling pathways.

Quantitative Data for this compound Inhibition of PMCA

The inhibitory potency of this compound on PMCA has been quantified in studies using human erythrocyte ghosts, a well-established model system for studying PMCA activity. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Cell System | Reference |

| IC50 | 0.4 ± 0.1 mmol/L | Human Erythrocyte Ghosts | [3] |

| Ki | 529 µM | Not specified | [2] |

-

IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the PMCA's Ca2+-Mg2+-ATPase activity.

-

Ki (Inhibition constant): A measure of the inhibitor's binding affinity to the enzyme.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a PMCA Activity Assay in Erythrocyte Ghosts

This protocol describes a method to determine the dose-dependent inhibition of PMCA by this compound using isolated erythrocyte membranes (ghosts).

Materials:

-

Freshly collected human blood in anticoagulant (e.g., heparin or EDTA)

-

This compound

-

Hypotonic lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., 10 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 130 mM KCl, 30 mM MOPS, 5 mM MgCl2, 1 mM EGTA, pH 7.4)

-

ATP solution

-

CaCl2 solution

-

Phosphate assay reagent (e.g., Malachite green-based)

-

Microplate reader

Procedure:

-

Preparation of Erythrocyte Ghosts:

-

Centrifuge fresh blood to pellet the erythrocytes.

-

Wash the erythrocytes multiple times with isotonic saline.

-

Induce hemolysis by resuspending the packed erythrocytes in a large volume of ice-cold hypotonic lysis buffer.

-

Centrifuge the hemolysate at high speed to pellet the erythrocyte ghosts.

-

Wash the ghosts repeatedly with the wash buffer until they are white/pale pink.

-

Resuspend the final ghost pellet in a known volume of assay buffer and determine the protein concentration.

-

-

PMCA Activity Assay:

-

Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range to test would be from 0.01 mmol/L to 2 mmol/L.

-

In a microplate, set up the reaction mixture containing the erythrocyte ghosts, assay buffer, and varying concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubate the mixtures for a defined period (e.g., 10-15 minutes) at 37°C.

-

Initiate the reaction by adding a solution of CaCl2 to achieve a final free Ca2+ concentration in the desired range (e.g., 10 µM).

-

Start the enzymatic reaction by adding ATP to a final concentration of 1-3 mM.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a reagent that halts enzymatic activity (e.g., trichloroacetic acid or the phosphate detection reagent itself).

-

Measure the amount of inorganic phosphate (Pi) released using a phosphate assay reagent and a microplate reader. The amount of Pi released is proportional to the PMCA activity.

-

-

Data Analysis:

-

Calculate the percentage of PMCA inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Monitoring this compound-induced Changes in Intracellular Calcium in Cultured Cells

This protocol outlines a method to assess the functional effect of this compound on intracellular calcium levels in a cell line of interest.

Materials:

-

Cultured cells of interest

-

This compound

-

Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

-

Cell Preparation and Dye Loading:

-

Seed the cells on a suitable imaging dish or multi-well plate and allow them to adhere overnight.

-

Wash the cells with HBSS.

-

Load the cells with a fluorescent Ca2+ indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Wash the cells again with HBSS to remove any extracellular dye.

-

-

Baseline Fluorescence Measurement:

-

Place the dish or plate in the fluorescence microscope or plate reader.

-

Measure the baseline fluorescence intensity of the cells for a few minutes to establish a stable baseline.

-

-

Application of this compound:

-

Prepare a working solution of this compound in HBSS at the desired final concentration (e.g., starting with the IC50 value determined in Protocol 1 and testing a range of concentrations).

-

Add the this compound solution to the cells while continuously recording the fluorescence intensity.

-

-

Data Acquisition and Analysis:

-

Continue to record the fluorescence for a sufficient period to observe the full effect of this compound on intracellular Ca2+ levels. An increase in fluorescence indicates a rise in intracellular Ca2+.

-

Analyze the kinetic data to determine parameters such as the peak increase in fluorescence, the rate of increase, and the duration of the elevated Ca2+ signal at different this compound concentrations.

-

Visualizations

Signaling Pathway

Caption: Inhibition of PMCA by this compound leads to increased intracellular Ca²⁺.

Experimental Workflow

Caption: Workflow for determining the IC50 of this compound on PMCA activity.

References

- 1. Measurement of intracellular calcium ions and oxygen radicals in polymorphonuclear leucocyte-erythrocyte 'ghost' hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caloxins: a novel class of selective plasma membrane Ca2+ pump inhibitors obtained using biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. idhealthscience.com [idhealthscience.com]

Caloxin 2A1: Application Notes on Solubility and Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caloxin 2A1 is a peptide inhibitor of the plasma membrane Ca2+/Mg2+-ATPase (PMCA)[1][2][3]. By selectively targeting an extracellular domain of the PMCA, this compound provides a valuable tool for studying the role of this essential ion pump in cellular calcium homeostasis and signaling[3][4]. Proper handling and preparation of this compound are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed information on the solubility of this compound and protocols for the preparation of stock solutions.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C64H91N19O22 | [1][5][] |

| Molecular Weight | 1478.5 g/mol | [1] |

| Appearance | Solid, White to off-white powder | [][7] |

| Purity | ≥95% - ≥98% | [1][][8] |

| Storage (Solid) | -20°C for ≥ 4 years | [1] |

Solubility Data

This compound is supplied as a solid, typically as a trifluoroacetate (TFA) salt[1]. The solubility of this compound can vary depending on the solvent and the presence of solubilizing agents. The following table summarizes the known solubility data for this compound. It is recommended to use freshly opened, anhydrous solvents to avoid degradation of the peptide[7].

| Solvent | Concentration | Observations | Reference |

| Water | ~1 mg/mL | Aqueous solutions are not recommended for storage for more than one day. | [1] |

| DMSO | 100 mg/mL (67.64 mM) | Ultrasonic treatment may be required to aid dissolution.[7][9] | [7][9] |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (1.69 mM) | Clear solution. | [7] |

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (1.69 mM) | Clear solution. | [7] |

Experimental Protocols

Preparation of Aqueous Stock Solutions

Aqueous solutions of this compound are suitable for immediate use in many cell-based assays. However, due to the limited stability of the peptide in aqueous solutions, it is recommended to prepare them fresh for each experiment and not to store them for more than one day[1].

Materials:

-

This compound (solid)

-

Sterile, deionized, or distilled water

-

Vortex mixer

-

Sterile microcentrifuge tubes

Protocol:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.

-

Add the calculated volume of sterile water to achieve the desired concentration (e.g., for a 1 mg/mL stock solution, add 1 mL of water to 1 mg of this compound).

-

Vortex the solution until the peptide is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

-

Use the freshly prepared solution immediately. Discard any unused portion.

Preparation of DMSO Stock Solutions

DMSO is a common solvent for preparing high-concentration stock solutions of this compound, which can then be diluted into aqueous buffers or cell culture media for experiments.

Materials:

-

This compound (solid)

-

Anhydrous, cell culture grade DMSO

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Sterile, light-protected microcentrifuge tubes

Protocol:

-

Equilibrate the this compound vial to room temperature.

-

Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to achieve the desired concentration.

-

Vortex the solution vigorously to dissolve the peptide. If precipitation occurs, brief sonication in an ultrasonic water bath may be necessary to achieve a clear solution[7][9].

-

Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles[7].

-

Store the aliquots at -20°C or -80°C.

Stock Solution Storage and Stability

Proper storage of this compound, both in solid form and as stock solutions, is crucial for maintaining its activity.

| Form | Storage Temperature | Stability | Reference |

| Solid | -20°C | ≥ 4 years | [1] |

| Aqueous Solution | 4°C | Not recommended for more than one day | [1] |

| DMSO Stock Solution | -20°C | Up to 1 month | [5][7] |

| DMSO Stock Solution | -80°C | Up to 6 months | [7] |

Note: Always allow stock solutions to thaw completely and equilibrate to room temperature before use. Ensure the solution is clear and free of precipitates before diluting into your experimental buffer or media.

Mechanism of Action and Signaling Pathway

This compound is a non-competitive inhibitor of the plasma membrane Ca2+-ATPase (PMCA)[2][4]. It binds to an extracellular domain of the pump, thereby inhibiting its ability to extrude Ca2+ from the cell[2][3]. This leads to an increase in intracellular calcium concentration, which can modulate various downstream signaling pathways.

Caption: this compound inhibits PMCA, leading to altered Ca2+ efflux and intracellular signaling.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a this compound stock solution.

Caption: Workflow for preparing this compound stock solutions.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Mechanism of action of the novel plasma membrane Ca(2+)-pump inhibitor caloxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caloxin: a novel plasma membrane Ca2+ pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound|350670-85-8|COA [dcchemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. eurogentec.com [eurogentec.com]

- 9. glpbio.com [glpbio.com]

Application Notes and Protocols for In Vitro Assays Using Caloxin 2A1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caloxin 2A1 is a peptide inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA), a crucial enzyme responsible for maintaining low intracellular calcium concentrations by actively extruding Ca2+ from the cell.[1][2] By targeting the second extracellular domain of PMCA, this compound acts as a non-competitive inhibitor with respect to Ca2+, ATP, and calmodulin, making it a valuable tool for studying the physiological roles of PMCA in various cellular processes.[3] These application notes provide detailed protocols for key in vitro assays utilizing this compound to investigate PMCA function and its impact on cellular signaling, viability, and proliferation.

Mechanism of Action of this compound

This compound allosterically inhibits the PMCA pump, leading to a decrease in the extrusion of intracellular calcium ([Ca2+]i). This disruption of Ca2+ homeostasis can trigger a cascade of downstream signaling events, impacting various cellular functions. The inhibition of PMCA by this compound has been shown to affect pathways involving calcineurin/NFAT and endothelial nitric oxide synthase (eNOS), highlighting its potential to modulate immune responses, vascular tone, and other Ca2+-dependent processes.[4][5]

Signaling Pathway of PMCA Inhibition by this compound

Caption: Signaling cascade following PMCA inhibition by this compound.

Quantitative Data Summary

The inhibitory potency of this compound and other caloxins varies among different PMCA isoforms. This selectivity allows for the targeted investigation of specific PMCA functions.

| Inhibitor | Target PMCA Isoform | Ki (µM) | IC50 (µM) | Reference(s) |

| This compound | PMCA (general) | 529 | 400 ± 100 | [3][6] |

| Caloxin 1b1 | PMCA1 | 105 ± 11 | - | [3] |

| PMCA2 | 167 ± 67 | - | [3] | |

| PMCA3 | 274 ± 40 | - | [3] | |

| PMCA4 | 46 ± 5 | - | [3] | |

| Caloxin 1c2 | PMCA1 | 21 ± 6 | - | [6] |

| PMCA2 | 40 ± 10 | - | [6] | |

| PMCA3 | 67 ± 8 | - | [6] | |

| PMCA4 | 2.3 ± 0.3 | - | [6] |

Experimental Protocols

PMCA Ca2+-Mg2+-ATPase Activity Assay

This assay measures the enzymatic activity of PMCA by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The malachite green colorimetric method is a sensitive technique for this purpose.[7][8]

Experimental Workflow

Caption: Workflow for the PMCA ATPase activity assay.

Materials:

-

Erythrocyte ghosts (prepared from fresh human blood)

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA, and varying concentrations of CaCl2 to achieve desired free Ca2+ concentrations.

-

ATP solution (100 mM)

-

Malachite Green Reagent:

-

Solution A: 0.045% (w/v) Malachite Green in water.

-

Solution B: 4.2% (w/v) Ammonium Molybdate in 4 N HCl.

-

Solution C: 2.7% (v/v) Tween 20.

-

Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B and 2 parts of Solution C. This reagent should be prepared fresh.

-

-

Phosphate Standard (e.g., KH2PO4)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare Erythrocyte Ghosts: Isolate erythrocyte ghosts from fresh human blood using established protocols involving hypotonic lysis and washing.

-

Reaction Setup: In a 96-well plate, add 50 µL of Assay Buffer containing 10-20 µg of erythrocyte ghost protein.

-

Inhibitor Addition: Add desired concentrations of this compound (e.g., 0.1 µM to 1 mM) or vehicle control to the wells. Incubate at 37°C for 15 minutes.

-

Initiate Reaction: Start the reaction by adding 50 µL of 2 mM ATP solution to each well. The final reaction volume is 100 µL.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Stop Reaction and Color Development: Stop the reaction by adding 100 µL of the Malachite Green Working Reagent to each well. Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measurement: Measure the absorbance at 620-650 nm using a microplate reader.

-

Data Analysis: Create a standard curve using the phosphate standard. Calculate the amount of Pi released in each sample and express the ATPase activity as nmol Pi/mg protein/min. Determine the IC50 value for this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability and Apoptosis Assays

These assays are crucial for determining the cytotoxic and apoptotic effects of this compound on different cell types, particularly in the context of cancer research.

This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound, providing a measure of long-term cytotoxicity.[9][10][11][12][13]

Protocol:

-

Cell Seeding: Seed cells (e.g., HT1080 or SW872 human soft-tissue sarcoma cells) into 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 1 mM) for a specified duration (e.g., 24-72 hours).

-

Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Fixation and Staining:

-

Wash the colonies with PBS.

-

Fix the colonies with a mixture of methanol and acetic acid (3:1) for 10 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 20 minutes.

-

-

Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (containing at least 50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][14][15]

Protocol:

-

Cell Treatment: Treat cells with this compound at desired concentrations and for a specific time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Intracellular Calcium Measurement

This assay directly measures the effect of this compound on intracellular calcium levels using a fluorescent Ca2+ indicator like Fluo-4 AM.[16][17][18][19][20]

Experimental Workflow

Caption: Workflow for intracellular calcium measurement.

Materials:

-

Cells of interest cultured on glass-bottom dishes or 96-well black-walled plates.

-

Fluo-4 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

This compound

-

Fluorescence microscope or plate reader with appropriate filters for Fluo-4 (Excitation/Emission: ~490 nm/~525 nm).

Protocol:

-

Cell Seeding: Seed cells onto a suitable imaging plate and allow them to adhere.

-

Dye Loading:

-

Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

-

Remove the culture medium, wash the cells with HBSS, and add the Fluo-4 AM loading solution.

-

Incubate at 37°C for 30-60 minutes.

-

-

Wash: Wash the cells twice with HBSS to remove excess dye.

-

Baseline Measurement: Record the baseline fluorescence intensity (F0) of the cells.

-

Treatment: Add this compound at the desired concentration and continue to record the fluorescence intensity (F) over time.

-

Data Analysis: Calculate the change in intracellular calcium concentration, typically represented as the ratio of fluorescence F/F0.

Conclusion

This compound is a specific and valuable tool for investigating the multifaceted roles of the Plasma Membrane Ca2+-ATPase in cellular physiology and pathology. The protocols outlined in these application notes provide a framework for researchers to explore the effects of PMCA inhibition in a variety of in vitro systems, contributing to a deeper understanding of calcium signaling and its implications in health and disease.

References

- 1. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [wlv.openrepository.com]

- 5. researchgate.net [researchgate.net]

- 6. Caloxins: a novel class of selective plasma membrane Ca2+ pump inhibitors obtained using biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A direct colorimetric assay for Ca2+ -stimulated ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Simultaneous assay of Ca(2+)-ATPase and Na+, K(+)-ATPase activities of hemolysate by malachite green colorimetric method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. kumc.edu [kumc.edu]

- 15. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. pubcompare.ai [pubcompare.ai]

- 17. pubcompare.ai [pubcompare.ai]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. m.youtube.com [m.youtube.com]

- 20. content.abcam.com [content.abcam.com]

Caloxin 2A1: A Potent Inducer of Apoptosis for Research Applications

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caloxin 2A1 is a novel peptide inhibitor of the plasma membrane Ca2+-ATPase (PMCA), a crucial enzyme responsible for maintaining low intracellular calcium concentrations by actively extruding Ca2+ from the cell. By inhibiting PMCA, this compound disrupts calcium homeostasis, leading to a sustained elevation of intracellular calcium levels. This increase in cytosolic calcium is a key signaling event that can trigger the intrinsic apoptotic pathway, making this compound a valuable tool for studying programmed cell death in various cell types. This document provides detailed protocols for utilizing this compound to induce and quantify apoptosis, along with data presentation guidelines and diagrams of the underlying signaling pathways and experimental workflows.

Mechanism of Action

This compound functions as a non-competitive inhibitor of PMCA, meaning it does not compete with Ca2+, ATP, or calmodulin for binding to the enzyme. Its inhibitory action leads to the accumulation of intracellular Ca2+, which in turn can activate various downstream effectors of the apoptotic cascade. A key consequence of elevated cytosolic Ca2+ is the induction of mitochondrial stress, a central event in the intrinsic pathway of apoptosis.

Data Presentation

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Cell Type/System | Reference |

| IC50 (Ca2+-Mg2+-ATPase activity) | 0.4 ± 0.1 mmol/L | Human erythrocyte ghosts |

Table 2: Exemplary Treatment Concentration for Apoptosis Induction

| Compound | Concentration | Cell Lines | Effect | Reference |